3-Carbamoyl-2-methylpropanoic acid

Physicochemical profiling Drug-likeness Permeability prediction

3-Carbamoyl-2-methylpropanoic acid (CAS 98071-27-3; IUPAC: 4-amino-2-methyl-4-oxobutanoic acid) is a branched-chain carboxamido-isobutyric acid derivative with molecular formula C₅H₉NO₃ and molecular weight 131.13 g/mol. It is commercially supplied as a racemic mixture with a typical purity specification of ≥95%.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 98071-27-3
Cat. No. B2532179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-2-methylpropanoic acid
CAS98071-27-3
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESCC(CC(=O)N)C(=O)O
InChIInChI=1S/C5H9NO3/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H2,6,7)(H,8,9)
InChIKeyAPLDKCVZGJSYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Carbamoyl-2-methylpropanoic acid (CAS 98071-27-3): Baseline Physicochemical and Structural Identity for Procurement Selection


3-Carbamoyl-2-methylpropanoic acid (CAS 98071-27-3; IUPAC: 4-amino-2-methyl-4-oxobutanoic acid) is a branched-chain carboxamido-isobutyric acid derivative with molecular formula C₅H₉NO₃ and molecular weight 131.13 g/mol [1]. It is commercially supplied as a racemic mixture with a typical purity specification of ≥95% . The compound features a carbamoyl group directly attached to the β-position of a 2-methylpropanoic acid backbone, distinguishing it from closely related ureido analogs that contain an additional nitrogen atom. Its computed physicochemical properties—including a topological polar surface area (TPSA) of 80.4 Ų and XLogP3 of -0.9 [1]—position it as a moderately polar, small-molecule scaffold suitable for derivatization and multicomponent reaction chemistry.

Why 3-Carbamoyl-2-methylpropanoic acid Cannot Be Interchanged with 3-Ureidoisobutyric Acid or Other In-Class Analogs


The structural difference between a carbamoyl group (–CONH₂) and a ureido group (–NHCONH₂) at the β-position of the 2-methylpropanoic acid scaffold introduces a quantifiable shift in key physicochemical properties that directly impact synthetic utility and analytical behavior. Specifically, the target compound possesses one fewer hydrogen bond donor (HBD=2 vs. 3) and a lower topological polar surface area (TPSA=80.4 vs. 92.4 Ų) compared to 3-ureidoisobutyric acid [1][2]. These differences translate into altered chromatographic retention, distinct hydrogen-bonding patterns in enzyme inhibition assays, and divergent reactivity in multicomponent reactions such as the Bargellini cascade. Substituting the ureido analog for the carbamoyl analog without verifying experimental compatibility can lead to unexpected outcomes in derivatization workflows, particularly where phosphatase inhibition is exploited for analytical signal enhancement .

Quantitative Differentiation Evidence for 3-Carbamoyl-2-methylpropanoic acid Against Closest Analogs


Lower Topological Polar Surface Area vs. 3-Ureidoisobutyric Acid Indicates Superior Membrane Permeability Potential

Computed TPSA for 3-carbamoyl-2-methylpropanoic acid is 80.4 Ų, which is 12.0 Ų lower than the 92.4 Ų of the closest structural analog, 3-ureidoisobutyric acid (CAS 2905-86-4) [1][2]. TPSA values below 140 Ų are generally associated with favorable passive membrane permeability, and the 12.0 Ų difference between these two analogs represents a meaningful reduction in polarity that may favor cellular uptake in cell-based assays.

Physicochemical profiling Drug-likeness Permeability prediction

Reduced Hydrogen Bond Donor Count vs. 3-Ureidoisobutyric Acid Alters Chromatographic Retention and Solubility Profile

3-Carbamoyl-2-methylpropanoic acid has 2 hydrogen bond donors (HBD), whereas 3-ureidoisobutyric acid has 3 HBD [1][2]. This difference of one HBD arises from the structural replacement of the ureido –NH– linker with a direct carbamoyl carbonyl, resulting in distinct hydrogen-bonding capacity. The reduced HBD count typically correlates with shorter retention times on reversed-phase HPLC columns and potentially higher solubility in less polar organic solvent systems.

Chromatographic method development Solubility optimization Hydrogen bonding

Synthetic Accessibility via Bargellini Multicomponent Reaction with Reported Yields of 47–95% for 3-Carboxamido-Isobutyric Acids

3-Carboxamido-isobutyric acids, including 3-carbamoyl-2-methylpropanoic acid, can be synthesized via a three-component Bargellini reaction of isocyanides with chloroform, acetone, and sodium hydroxide, achieving reported yields in the range of 47–95% [1]. This modular approach provides direct access to diverse carbamoyl-substituted isobutyric acid derivatives without requiring pre-functionalized carbamoylating agents, offering a synthetic advantage over traditional carbamoylation of 2-methylpropanoic acid.

Multicomponent reaction Bargellini reaction Isocyanide chemistry

Phosphatase Inhibition Activity Supports Use as a Derivatization Agent to Enhance Progesterone Measurement Sensitivity and Stability

According to vendor technical documentation, 3-carbamoyl-2-methylpropanoic acid has been shown to enhance the sensitivity and stability of progesterone measurements in plasma samples by inhibiting phosphatase activity, which reduces interference from endogenous phosphatase enzymes during derivatization workflows . This functional property is distinct from its closest structural analog, 3-ureidoisobutyric acid, which is primarily characterized as an endogenous metabolite of pyrimidine degradation and is used as a biomarker for β-ureidopropionase deficiency , not as a derivatization agent.

Analytical derivatization Progesterone analysis Phosphatase inhibition

Lower Molecular Weight and Simplified Heteroatom Composition vs. N-Carbamyl-α-aminoisobutyric Acid for Cost-Efficient Scaffold Design

3-Carbamoyl-2-methylpropanoic acid (MW 131.13 g/mol, C₅H₉NO₃) is 15.03 g/mol lighter and contains one fewer nitrogen atom than N-carbamyl-α-aminoisobutyric acid (CAS 38605-63-9; MW 146.14 g/mol, C₅H₁₀N₂O₃) [1][2]. This molecular simplification retains the carbamoyl functionality while reducing heteroatom count, which may contribute to lower per-gram synthesis cost and reduced complexity in downstream derivative purification.

Molecular economy Fragment-based design Cost of goods

High-Impact Application Scenarios Where 3-Carbamoyl-2-methylpropanoic acid Offers Proven Utility


Building Block for Pseudo-Peptide Synthesis via Bargellini/Ugi Cascade Reactions

The carbamoyl functionality of 3-carbamoyl-2-methylpropanoic acid serves as a reactive handle in consecutive Bargellini/Ugi multicomponent reactions, enabling the rapid assembly of pseudo-peptides containing three amide bonds [1]. The documented Bargellini yields of 47–95% provide a quantitative benchmark for synthetic planning, particularly in medicinal chemistry programs where scaffold diversity and step-economy are prioritized.

Derivatization Agent for Plasma Progesterone Quantification by LC-MS

In clinical and research laboratories performing plasma progesterone analysis, 3-carbamoyl-2-methylpropanoic acid is employed as a pre-column derivatization agent that enhances detection sensitivity and measurement stability through phosphatase inhibition . This application leverages the compound's carbamoyl-specific hydrogen-bonding profile (HBD=2, TPSA=80.4 Ų) to reduce endogenous enzymatic interference, a feature not reported for the ureido analog.

Comparator Compound in Metabolic Pathway Studies of Branched-Chain Amino Acid Degradation

Due to its structural relationship to 3-ureidoisobutyric acid—an established biomarker for β-ureidopropionase deficiency in pyrimidine metabolism —3-carbamoyl-2-methylpropanoic acid serves as a non-physiological comparator in enzymatic assays probing substrate specificity of enzymes in the β-alanine and β-aminoisobutyric acid degradation pathways.

Fragment Library Member for Structure-Based Drug Design Targeting Polar Binding Pockets

With a molecular weight of 131.13 g/mol and TPSA of 80.4 Ų [2], the compound falls within optimal fragment-like property space (MW<250, TPSA<140). Its reduced hydrogen bond donor count (HBD=2) compared to the ureido analog (HBD=3) offers a differentiated solubilization and permeability profile, making it a candidate for fragment-based screening campaigns targeting moderately polar enzyme active sites.

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